molecular formula C25H20FNO5S B2551376 ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114650-75-7

ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2551376
CAS No.: 1114650-75-7
M. Wt: 465.5
InChI Key: ZYGJOYWJQORTMV-UHFFFAOYSA-N
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Description

Ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C25H20FNO5S and its molecular weight is 465.5. The purity is usually 95%.
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Scientific Research Applications

Mesomorphic Properties and Anticlinic Phases

Research has investigated the influence of fluorine atoms and chiral moieties on benzoate derivatives, revealing their potential in creating materials with anticlinic properties. These materials have been studied for their mesomorphic behaviors, which are crucial for the development of liquid crystal displays and other optical applications. The studies show that the structural modifications can significantly affect their mesomorphic properties, including the transition between different liquid crystalline phases ((C. D. Cruz et al., 2001)).

Photopolymerization in Thin Film Applications

Ethyl α-hydroxymethylacrylate derivatives, including those with benzoate groups, have been synthesized and found to exhibit rapid photopolymerization rates. This characteristic makes them suitable candidates for use in thin film and coating applications, where rapid cure times and the physical properties of linear polymers are advantageous. Such materials could be beneficial in the development of coatings with improved durability and performance characteristics ((D. Avci et al., 1996)).

Synthesis of Fluorine-Substituted Compounds

Studies have also explored the synthesis of fluorine-substituted benzothiazole compounds, highlighting the role of fluorine in modifying the biological properties of these molecules. For instance, the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have shown that these compounds possess potent cytotoxic properties in vitro. Such research underscores the importance of fluorine atoms in medicinal chemistry, especially in the design of compounds with potential antitumor activities ((I. Hutchinson et al., 2001)).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed analysis of the potential safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has interesting chemical properties, it could be studied further in the context of materials science or chemical synthesis .

Properties

IUPAC Name

ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S/c1-3-32-25(29)18-8-11-20(12-9-18)27-15-23(24(28)17-6-4-16(2)5-7-17)33(30,31)22-13-10-19(26)14-21(22)27/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJOYWJQORTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.